molecular formula C12H9FO B3052703 2-(2-Fluorophenyl)phenol CAS No. 439-80-5

2-(2-Fluorophenyl)phenol

Cat. No. B3052703
CAS RN: 439-80-5
M. Wt: 188.2 g/mol
InChI Key: RKYSMAROLRDDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)phenol, also known as 2-Fluorophenol, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has the molecular formula C6H5FO and a molecular weight of 112.1017 .


Chemical Reactions Analysis

Phenols, including 2-(2-Fluorophenyl)phenol, are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone .

Scientific Research Applications

Synthesis and Characterization

  • 2-(2-Fluorophenyl)phenol and its derivatives have been studied for their synthesis and characterization. In one study, oligo-2-[(4-fluorophenyl) imino methylene] phenol was synthesized and characterized using various techniques like NMR, FT-IR, and UV-Vis. This compound showed stability against thermo-oxidative decomposition and was found to have potential applications in polymer science (Kaya & Gül, 2004).

Fluorogenic Properties in Biological Science

  • Derivatives of 2-(2-Fluorophenyl)phenol, such as fluorescein and Tokyo Green, are important in biological sciences for their fluorogenic properties. These compounds are used for imaging biochemical and biological systems (Lavis, Chao, & Raines, 2011).

Anaerobic Transformation in Environmental Science

  • Studies have used fluorophenols, including 2-fluorophenol, to investigate the transformation of phenol to benzoate in anaerobic environments. This research helps understand the environmental impact of phenolic compounds (Genthner, Townsend, & Chapman, 1989).

Catalysis and Functionalization

  • 2-(2-Fluorophenyl)phenol derivatives have been used in catalytic processes. For instance, 2-(phenylthio)phenols were synthesized through copper(I)-catalyzed C-S coupling and C-H functionalization, showing the compound's versatility in synthetic chemistry (Xu, Wan, Mao, & Pan, 2010).

Role in Plant Physiology Under Stress

  • Phenolic compounds, including those related to 2-(2-Fluorophenyl)phenol, play a crucial role in plants' response to abiotic stress. They are involved in coping mechanisms against environmental constraints (Sharma et al., 2019).

Polymer Science Applications

  • Research has explored the polymerization of fluorophenols, including derivatives of 2-(2-Fluorophenyl)phenol, for potential use in creating new polymeric materials (Hyun, Nishide, Tsuchida, & Yamada, 1988).

Safety and Hazards

2-(2-Fluorophenyl)phenol is considered hazardous. It is highly flammable and toxic, and it can cause immediate white blistering to the skin . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

2-(2-fluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYSMAROLRDDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323105
Record name 2'-Fluoro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

439-80-5
Record name NSC403044
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2'-Fluoro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluorophenyl)phenol
Reactant of Route 2
Reactant of Route 2
2-(2-Fluorophenyl)phenol
Reactant of Route 3
Reactant of Route 3
2-(2-Fluorophenyl)phenol
Reactant of Route 4
Reactant of Route 4
2-(2-Fluorophenyl)phenol
Reactant of Route 5
Reactant of Route 5
2-(2-Fluorophenyl)phenol
Reactant of Route 6
Reactant of Route 6
2-(2-Fluorophenyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.